Chx-HT Demonstrates Enhanced Antiproliferative Potency Compared to Parent Hydroxytyrosol in OC Cells
Chx-HT exhibits significantly greater antiproliferative potency than its parent compound, hydroxytyrosol (HT), in human ovarian cancer cell lines. The 48-hour IC50 value for Chx-HT is substantially lower than that of HT in both SKOV3 and OVCAR3 cells, indicating a marked improvement in efficacy [1].
| Evidence Dimension | Antiproliferative activity (48h IC50) |
|---|---|
| Target Compound Data | IC50 < HT |
| Comparator Or Baseline | Hydroxytyrosol (HT) |
| Quantified Difference | The IC50 of Chx-HT is significantly lower than that of HT. |
| Conditions | SKOV3 and OVCAR3 ovarian cancer cell lines, 48-hour treatment [1]. |
Why This Matters
This quantitative difference in potency confirms that the structural modifications in Chx-HT achieve the intended goal of enhancing anticancer efficacy, justifying its selection over generic HT for in vitro experiments.
- [1] Zhang, G., Wang, M., Gao, Y., Komianou, A. C., Georgiou, E. A., Wang, Y., ... & Zhao, L. (2024). A Novel Synthesized Cyclohexane-Hydroxytyrosol Derivative Suppresses Ovarian Cancer Cell Growth Through Inducing Reactive Oxidative Species and Blocking Autophagic Flux. Antioxidants & Redox Signaling. View Source
